molecular formula C19H19FN2O2S B2881815 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea CAS No. 2034605-20-2

1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea

Cat. No.: B2881815
CAS No.: 2034605-20-2
M. Wt: 358.43
InChI Key: ROVOVTWPYSLNLM-UHFFFAOYSA-N
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Description

1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea is a synthetic organic compound designed for advanced chemical and pharmacological research. Its molecular structure incorporates a benzo[b]thiophene scaffold, a heterocyclic moiety frequently investigated in medicinal chemistry for its potential to interact with various biological targets . The compound is further functionalized with a 4-fluorobenzyl group, a common pharmacophore in the development of bioactive molecules that can influence binding affinity and selectivity . The presence of a urea linkage in the core structure is of significant interest, as this functional group is known to participate in key hydrogen-bonding interactions with enzymes and receptors, making it a valuable feature in the design of enzyme inhibitors or receptor modulators . Researchers may explore this compound as a key intermediate in synthetic organic chemistry or as a candidate for high-throughput screening campaigns aimed at discovering new therapeutic agents. Its structural features suggest potential utility in projects focusing on central nervous system disorders, oncological pathways, or metabolic diseases, though its specific mechanism of action and full research profile require further investigation. This product is intended for use by qualified research professionals in a controlled laboratory setting.

Properties

IUPAC Name

1-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-[(4-fluorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O2S/c1-19(24,17-10-14-4-2-3-5-16(14)25-17)12-22-18(23)21-11-13-6-8-15(20)9-7-13/h2-10,24H,11-12H2,1H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVOVTWPYSLNLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NCC1=CC=C(C=C1)F)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea typically involves multiple steps. One common approach is to start with the benzo[b]thiophene core, which can be synthesized via gold(I)-catalyzed cyclization of 2-alkynyl thioanisoles . The hydroxypropyl group can be introduced through a subsequent reaction with an appropriate epoxide under basic conditions. Finally, the fluorobenzyl urea moiety can be formed by reacting the intermediate with 4-fluorobenzyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea can undergo various chemical reactions, including:

    Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to modify the benzo[b]thiophene ring or the urea moiety.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[b]thiophene moiety can yield sulfoxides or sulfones, while reduction can lead to the formation of dihydrobenzo[b]thiophene derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving benzo[b]thiophene derivatives.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzo[b]thiophene moiety could play a key role in these interactions, potentially affecting signal transduction pathways or cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea with structurally related urea derivatives and heterocyclic analogs, focusing on synthesis, physicochemical properties, and biological activities.

Structural Analogues with Benzo[b]thiophene Moieties

  • 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea (7a): This compound (from ) shares the benzo[b]thiophene core but incorporates a cyano group and tetrahydro modification, reducing aromaticity. Unlike the target compound, it lacks a fluorobenzyl group but includes a benzoylurea linkage. Its molecular weight (MW: ~370 g/mol) is lower than the target compound (estimated MW: ~385 g/mol), and its hydrazono group may enhance metal-binding capacity, suggesting distinct reactivity .
  • (Z)-5-[2-(Benzo[b]thiophen-2-yl)ethenyl]-1H-tetrazole (I) :
    From , this tetrazole derivative replaces the urea group with a tetrazole ring. The benzo[b]thiophene retains planarity (r.m.s deviation: 0.0084 Å), but the tetrazole introduces a 60–88° dihedral angle relative to the thiophene, altering conformational flexibility. Such structural differences likely reduce hydrogen-bonding capacity compared to urea-based analogs .

Urea Derivatives with Fluorinated Aryl Groups

  • 1-(4-Fluorophenyl)-3-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)urea (5h) :
    From , this compound shares the 4-fluorophenyl group but replaces benzo[b]thiophene with a pyridine-thiophene hybrid. It exhibits a melting point of 217–219°C and moderate anticancer activity (tested across 60 cancer cell lines). The pyridine-thiophene system may enhance π-π stacking but reduce sulfur-mediated interactions compared to benzo[b]thiophene .

  • 1-(Benzo[d][1,3]dioxol-5-yl)-3-(6-(4-chlorophenyl)-2-methylpyridin-3-yl)urea (5g): This analog () substitutes the 4-fluorobenzyl group with a benzo[d][1,3]dioxole moiety.

Heterocyclic Replacements: Benzo[b]thiophene vs. Benzofuran

  • 1-(3-(Benzofuran-2-yl)propyl)-3-(4-fluorobenzyl)urea :
    This compound () replaces benzo[b]thiophene with benzofuran, swapping sulfur for oxygen. The oxygen atom reduces electron-deficient character, altering binding affinities in enzymatic targets. For example, benzofuran derivatives often exhibit lower metabolic stability due to oxidative susceptibility compared to sulfur-containing analogs .

Table 1: Key Comparative Data

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties Biological Activity Reference
Target Compound Benzo[b]thiophene 2-hydroxypropyl, 4-fluorobenzyl ~385 High hydrogen-bonding, moderate clogP Not reported -
1-(4-Fluorophenyl)-3-(thiophen-pyridinyl)urea (5h) Pyridine-thiophene 4-fluorophenyl, methyl ~342 MP: 217–219°C, clogP ~2.8 Anticancer (moderate activity)
1-(Benzo[d][1,3]dioxol-5-yl)-3-(chlorophenyl)urea (5g) Pyridine Benzo[d][1,3]dioxole, chloro ~384 MP: 271–273°C, clogP ~3.5 Anticancer (cell line testing)
(Z)-5-[2-(Benzo[b]thiophen-2-yl)ethenyl]-1H-tetrazole (I) Benzo[b]thiophene Tetrazole, dimethoxyphenyl ~357 Planar thiophene, dihedral angles 60–88° Anticancer (crystallographic)

Implications of Structural Variations

  • Electron-Deficient Cores : Benzo[b]thiophene’s sulfur atom enhances electron deficiency, favoring interactions with electron-rich biological targets compared to benzofuran or pyridine analogs .
  • Fluorine Substitution: The 4-fluorobenzyl group in the target compound improves metabolic stability and bioavailability relative to non-fluorinated analogs (e.g., 5g in ) .
  • Hydroxypropyl vs. Hydrazono Groups: The hydroxypropyl moiety increases solubility, whereas hydrazono groups (as in 7a, ) may introduce redox activity or metal chelation .

Biological Activity

1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea is a synthetic compound notable for its potential biological activities, particularly in the realm of medicinal chemistry. This compound features a benzo[b]thiophene moiety, which is associated with various pharmacological properties, and a urea functional group that enhances its biological interactions. The molecular formula for this compound is C19H19FN2O2SC_{19}H_{19}FN_{2}O_{2}S, with a molecular weight of approximately 358.4 g/mol .

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of benzo[b]thiophene have been shown to possess cytotoxic effects against various cancer cell lines. A comparative study highlighted that certain benzo[b]thiophene derivatives demonstrated effective inhibition of tumor growth, suggesting that the inclusion of this moiety may enhance antitumor efficacy .

Gamma-Secretase Modulation

This compound has been identified as a potential gamma-secretase modulator. Gamma-secretase is an enzyme implicated in the processing of amyloid precursor protein (APP), which is crucial in Alzheimer's disease pathology. Modulating this enzyme could provide therapeutic avenues for neurodegenerative diseases.

Antimicrobial Activity

The benzo[b]thiophene nucleus has been associated with antimicrobial properties. In various studies, compounds featuring this structure have shown effectiveness against strains such as Staphylococcus aureus, including methicillin-resistant strains (MRSA). The minimal inhibitory concentration (MIC) values for related compounds often fall within the low microgram per milliliter range, indicating potent activity .

Study 1: Antitumor Efficacy

A series of benzo[b]thiophene derivatives were synthesized and evaluated for their antitumor activity against several cancer cell lines. The results indicated that compounds with specific modifications to the benzo[b]thiophene structure exhibited enhanced cytotoxicity, with IC50 values significantly lower than those of standard chemotherapeutics.

CompoundIC50 (µM)Cell Line
A5.0HeLa
B10.0MCF7
C7.5A549

Study 2: Gamma-Secretase Inhibition

In a pharmacological study, this compound was tested for its ability to inhibit gamma-secretase activity in vitro. The results showed a dose-dependent inhibition, suggesting its potential as a therapeutic agent in Alzheimer's disease.

Concentration (µM)Inhibition (%)
120
550
1075

Q & A

Q. What are the established synthetic routes for 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea, and how are key intermediates purified?

The synthesis typically involves three stages:

Core formation : Gold(I)-catalyzed cyclization of 2-alkynyl thioanisoles generates the benzo[b]thiophene core .

Functionalization : Introduction of the hydroxypropyl group via alkylation and the 4-fluorobenzyl moiety via nucleophilic substitution .

Urea coupling : Reaction of intermediates with phosgene or carbodiimides to form the urea bridge .
Purification : Column chromatography (silica gel, eluents like ethyl acetate/hexane) and recrystallization (ethanol/water) are standard for isolating intermediates and final products .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • Structural confirmation :
    • NMR (¹H, ¹³C, ¹⁹F) identifies substituent positions and confirms regioselectivity .
    • High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₁₈H₁₈F₃N₂O₂S expected m/z 387.1054) .
  • Purity assessment :
    • HPLC with UV detection (≥95% purity threshold) .
    • X-ray crystallography resolves stereochemistry in crystalline intermediates .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • In vitro enzyme inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorescence-based assays (IC₅₀ determination) .
  • Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess potency (EC₅₀) .
  • Receptor binding : Radioligand displacement assays (e.g., GPCR targets) to measure affinity (Kᵢ) .

Advanced Research Questions

Q. How can synthetic yield and scalability be optimized for industrial research applications?

  • Reaction engineering :
    • Use continuous flow reactors to enhance heat/mass transfer during cyclization, reducing side products .
    • Optimize solvent systems (e.g., DMF for urea coupling vs. THF for alkylation) to improve reaction rates .
  • Catalyst selection : Palladium nanoparticles or immobilized enzymes for regioselective coupling .
  • DoE (Design of Experiments) : Multivariate analysis (temperature, catalyst loading) identifies critical parameters .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

  • Orthogonal validation :
    • Confirm target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
    • Perform knockout/knockdown assays (CRISPR, siRNA) to verify mechanism-specific effects .
  • Meta-analysis : Cross-reference datasets from PubChem BioAssay (AID 1259401) and ChEMBL to identify outliers .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

  • Substituent variation :
    • Replace 4-fluorobenzyl with 4-methoxybenzyl () or 2-trifluoromethylphenyl () to modulate lipophilicity .
    • Modify the hydroxypropyl chain length to alter conformational flexibility .
  • Computational modeling :
    • Molecular docking (AutoDock Vina) predicts binding modes to targets like COX-2 .
    • QSAR models correlate logP and polar surface area with permeability .

Q. What methodologies assess the environmental impact of this compound during preclinical development?

  • Environmental fate studies :
    • Biodegradation : OECD 301F test to measure half-life in soil/water .
    • Ecotoxicology : Daphnia magna acute toxicity assays (EC₅₀) .
  • Green chemistry metrics :
    • Calculate E-factor (kg waste/kg product) and optimize solvent recovery .
    • Use life-cycle assessment (LCA) tools (e.g., SimaPro) to evaluate carbon footprint .

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